molecular formula C10H2F4 B3052028 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene CAS No. 38002-32-3

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene

Cat. No.: B3052028
CAS No.: 38002-32-3
M. Wt: 198.12 g/mol
InChI Key: QJJLSELTIPKIEV-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene: is an organic compound with the molecular formula C10H2F4 . It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by ethynyl groups. This compound is known for its unique electronic properties due to the presence of both fluorine and ethynyl groups, making it a valuable building block in organic synthesis and materials science .

Scientific Research Applications

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H228, which indicates that it is flammable . Precautionary statements include P240, P210, P241, P280, and P370+P378 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction , where 1,4-dibromo-2,3,5,6-tetrafluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,4-diethynyl-2,3,5,6-tetrafluorobenzene is primarily related to its electronic properties. The presence of fluorine atoms increases the electron-withdrawing capacity of the benzene ring, while the ethynyl groups provide sites for further functionalization. This combination allows the compound to participate in various electronic and photophysical processes, making it valuable in materials science and organic electronics .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
  • 1,4-Diiodo-2,3,5,6-tetrafluorobenzene
  • 1,4-Diethynylbenzene

Comparison: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethynyl and fluorine groups. This combination imparts distinct electronic properties, making it more suitable for applications in organic electronics and materials science compared to its non-fluorinated counterparts .

Properties

IUPAC Name

1,4-diethynyl-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJLSELTIPKIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)C#C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600285
Record name 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-32-3
Record name 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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